molecular formula C8H7NO B6617854 (4-ethynylpyridin-2-yl)methanol CAS No. 1379350-57-8

(4-ethynylpyridin-2-yl)methanol

Cat. No. B6617854
CAS RN: 1379350-57-8
M. Wt: 133.15 g/mol
InChI Key: DCUZCUDKCHSLKT-UHFFFAOYSA-N
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Description

(4-ethynylpyridin-2-yl)methanol, also known as 4-EPM, is an organic compound that has been studied for its potential use in scientific research. 4-EPM is a derivative of pyridine, a heterocyclic aromatic organic compound, and is composed of a methyl group and an ethynyl group attached to a pyridine ring. 4-EPM has been studied for its potential applications in laboratory experiments and its biochemical and physiological effects.

Scientific Research Applications

1. Catalytic Applications

(Kermagoret & Braunstein, 2008) investigated the synthesis of nickel complexes with bidentate N,O-type ligands, including (pyridin-2-yl)methanol. These complexes were tested in ethylene oligomerization, revealing potential for catalytic applications in polymer production.

2. Coordination Chemistry

(Bourosh et al., 2018) explored Iron(II) complexes with 3- and 4-pyridine hemiacetals, including derivatives of (pyridin-2-yl)methanol. These compounds exhibited interesting structural and physicochemical properties, contributing to coordination chemistry research.

3. Crystal Structure Analysis

(Percino et al., 2005) synthesized and characterized 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, derived from (pyridin-2-yl)methanol. This research provides insights into the molecular and crystalline structure of related compounds.

4. Biocatalysis

(Chen et al., 2021) focused on the whole-cell biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol. This study demonstrates the efficiency of biocatalysis in synthesizing complex organic compounds.

5. Polymer Synthesis and Photoluminescence

(Gal et al., 2007) synthesized a conjugated ionic polymer involving 2-ethynylpyridine, showcasing its photoluminescent properties. This research contributes to the field of materials science, particularly in the development of photoluminescent materials.

6. Chiral Intermediate Production

(Ni, Zhou, & Sun, 2012) reported the production of a chiral intermediate crucial for the synthesis of the anti-allergic drug Betahistine, demonstrating the importance of (pyridin-2-yl)methanol derivatives in pharmaceutical synthesis.

7. Transition Metal Ion Chemosensors

(Gosavi-Mirkute et al., 2017) synthesized compounds including (pyridin-2-yl)methanol derivatives as chemosensors for transition metal ions. This highlights its application in analytical chemistry.

8. Corrosion Inhibition Studies

(Ma et al., 2017) investigated (1-(pyridin-4-ylmethyl)-1H-1,2,3- triazole-4-yl)methanol as a corrosion inhibitor. This shows the potential use of (pyridin-2-yl)methanol derivatives in protecting metals from corrosion.

properties

IUPAC Name

(4-ethynylpyridin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-2-7-3-4-9-8(5-7)6-10/h1,3-5,10H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUZCUDKCHSLKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=NC=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethynylpyridin-2-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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